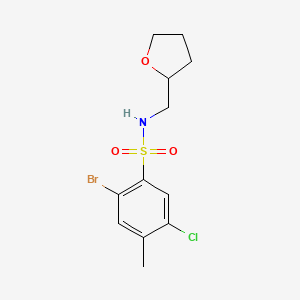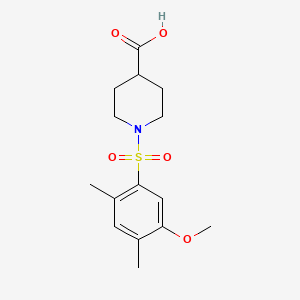
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
作用機序
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to produce anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which are neurotransmitters that play a key role in the regulation of mood and behavior. 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. However, one limitation of using 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is that it may not be suitable for all experimental models, as its effects may vary depending on the species and strain of animal used.
将来の方向性
There are several potential future directions for research on 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One area of interest is the potential use of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in the treatment of drug addiction. Further research is needed to determine the optimal dosage and treatment regimen for this application. Another potential future direction is the development of more selective and potent 5-HT1A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Additionally, the role of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in the regulation of other physiological and behavioral processes, such as learning and memory, deserves further investigation.
合成法
The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 4-(2,6-dimethylphenyl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine.
科学的研究の応用
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anxiolytic, anti-depressant, and anti-psychotic effects in preclinical studies. 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPHOVOBKDYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
![1-Acetyl-4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603360.png)

![2-chloro-N-(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide](/img/structure/B603369.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603370.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-isobutoxybenzamide](/img/structure/B603371.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603372.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2-methoxyphenyl)acetamide](/img/structure/B603374.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603375.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide](/img/structure/B603376.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B603377.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]nicotinamide](/img/structure/B603378.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B603379.png)